molecular formula C20H18Cl3N3O B12674415 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine CAS No. 113614-55-4

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine

Cat. No.: B12674415
CAS No.: 113614-55-4
M. Wt: 422.7 g/mol
InChI Key: DLWGYWVYKHEBNZ-UYAOXDASSA-N
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Description

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine is a complex organic compound characterized by the presence of chlorinated phenyl groups, an imidazole ring, and an isoxazolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediates, followed by the formation of the imidazole ring and the isoxazolidine structure. Common reagents used in these reactions include chlorinating agents, imidazole precursors, and isoxazolidine-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)pentanedinitrile
  • 2,6-Dichlorodiphenylamine

Uniqueness

3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

113614-55-4

Molecular Formula

C20H18Cl3N3O

Molecular Weight

422.7 g/mol

IUPAC Name

(3S,5R)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine

InChI

InChI=1S/C20H18Cl3N3O/c1-25-20(12-26-10-9-24-13-26,14-5-7-15(21)8-6-14)11-18(27-25)19-16(22)3-2-4-17(19)23/h2-10,13,18H,11-12H2,1H3/t18-,20-/m1/s1

InChI Key

DLWGYWVYKHEBNZ-UYAOXDASSA-N

Isomeric SMILES

CN1[C@](C[C@@H](O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1C(CC(O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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